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Compound of Interest

Compound Name: MRGPRX1 agonist 1

Cat. No.: B8103513

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the cryo-
electron microscopy (cryo-EM) structure determination of the human Mas-related G protein-
coupled receptor X1 (MRGPRX1) in complex with a synthetic agonist, referred to as agonist 1
(also known as compound 16). This structural information is critical for understanding the
molecular basis of MRGPRX1 activation, which plays a key role in itch, pain, and inflammatory
responses. The protocols outlined below are intended to serve as a guide for researchers
aiming to replicate or adapt these methods for their own studies on GPCRs.

Introduction

MRGPRX1 is a primate-specific receptor primarily expressed in primary sensory neurons,
making it a promising therapeutic target for non-opioid pain relief and anti-itch therapies.[1][2]
[3] The determination of its active-state structure in complex with an agonist provides a high-
resolution blueprint for structure-based drug design. The cryo-EM structure of the Gg-coupled
MRGPRX1 bound to agonist 1 was determined at an overall resolution of 3.0 A, revealing a
unique agonist binding pocket and the mechanism of receptor activation.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the structural and functional
characterization of the MRGPRX1-agonist 1 complex.
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Table 1: Cryo-EM Data Collection and Refinement Statistics

Parameter Value
PDB ID 8HJ5
EMDB ID EMD-34833
Resolution (A) 3.0
Microscope Titan Krios
Voltage (kV) 300
Detector Gatan K3
Total exposure (e-/A2) 50
Defocus range (um) -1.2t0-2.2
Final particle number 256,869
Symmetry Ci

Source: Adapted from Gan B, et al. (2023) PLOS Biology.

Table 2: Functional Characterization of Agonist 1 (Compound 16)

Assay

Parameter

Value (nM)

BRET Assay (Gq activation)

50

Calcium Mobilization Assay

45.3

Source: Adapted from Gan B, et al. (2023) PLOS Biology and supporting information.

Experimental Protocols

Construct Design for MRGPRX1-Gq Complex

Expression
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To enhance the expression and stability of the MRGPRX1-Gq complex for structural studies, a
series of protein engineering steps are employed.

Protocol:
e MRGPRX1 Receptor Construct:
o The full-length human MRGPRX1 (residues M1-S382) is cloned into a pFastBac vector.

o An N-terminal fusion of a thermostabilized apocytochrome b562 (BRIL) is included to
improve receptor expression and stability.

o A C-terminal LgBit subunit of the NanoBIiT system is fused to the receptor to facilitate
complex formation with the G protein.

e G Protein Subunit Constructs:

o A dominant-negative Gaq (DNGaq) construct is used, which contains mutations to reduce
its affinity for GDP and enhance complex stability.

o The HiBit subunit of the NanoBIT system is fused to the G[3 subunit. This allows for
specific and stable association with the LgBit-tagged receptor.

o The Gy subunit is co-expressed with the GB-HiBit construct.
o Expression:

o The constructs are expressed in Spodoptera frugiperda (Sf9) insect cells using the Bac-to-
Bac baculovirus expression system.

Expression and Purification of the MRGPRX1-G(-
Agonist 1 Complex

Protocol:
e Cell Culture and Infection:

o Grow Sf9 insect cells in suspension culture to a density of 2.5-3.0 x 10° cells/mL.
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o Co-infect cells with baculoviruses encoding the MRGPRX1-BRIL-LgBit, Gaqg, GB-HiBit,
and Gy constructs.

o Incubate the infected cells at 27°C for 48—60 hours.

o Membrane Preparation:
o Harvest the cells by centrifugation.

o Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NacCl, 1
mM MgClz, protease inhibitors).

o Lyse the cells by dounce homogenization or sonication.
o Isolate the cell membranes by ultracentrifugation.
o Complex Formation and Solubilization:

o Resuspend the membranes in a buffer containing 20 mM HEPES pH 7.5, 100 mM NacCl,
and protease inhibitors.

o Add agonist 1 (compound 16) to a final concentration of 10 uM and incubate to facilitate
receptor binding.

o Add apyrase to remove endogenous nucleotides.

o Solubilize the complex using a detergent mixture, typically lauryl maltose neopentyl glycol
(LMNG) and cholesteryl hemisuccinate (CHS).

o Incubate with gentle agitation to allow for solubilization.
o Affinity Purification:
o Clarify the solubilized sample by ultracentrifugation.
o Incubate the supernatant with an anti-Flag M1 affinity resin.

o Wash the resin with a buffer containing a lower concentration of detergent to remove non-
specifically bound proteins.
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o Elute the complex with a buffer containing Flag peptide.

o Size-Exclusion Chromatography (SEC):
o Concentrate the eluted complex.

o Inject the concentrated sample onto a size-exclusion chromatography column (e.qg.,
Superose 6 Increase) pre-equilibrated with a buffer containing detergent (e.g., GDN) to
remove aggregates and further purify the complex.

o Collect the fractions corresponding to the monomeric MRGPRX1-Gg complex.

Cryo-EM Grid Preparation and Data Acquisition

Protocol:

e Grid Preparation:

[¢]

Apply 3-4 uL of the purified complex at a concentration of 5-10 mg/mL to a glow-
discharged Quantifoil R1.2/1.3 300-mesh gold grid.

[¢]

Use a Vitrobot Mark IV (Thermo Fisher Scientific) set to 4°C and 100% humidity.

o

Blot the grid for 3-5 seconds with a blot force of 0.

[e]

Plunge-freeze the grid into liquid ethane.
o Data Acquisition:

o Screen the frozen grids for ice thickness and particle distribution using a transmission
electron microscope (e.g., a Titan Krios).

o Collect data at 300 kV using a direct electron detector (e.g., Gatan K3).

o Record movies in super-resolution mode with a total electron dose of approximately 50 e~/
Az fractionated over 32 frames.

o Use automated data collection software to acquire a large dataset of micrographs.
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Cryo-EM Image Processing and 3D Reconstruction

Protocol:
e Motion Correction and CTF Estimation:

o Perform beam-induced motion correction and dose-weighting of the raw movie frames
using software like MotionCor2.

o Estimate the contrast transfer function (CTF) parameters for each micrograph using
CTFFINDA4.

» Particle Picking:

o Automatically pick particles from the corrected micrographs using a template-based or
deep-learning-based particle picker in software such as CryoSPARC or RELION.

e 2D Classification:

o Extract the picked particles and perform several rounds of 2D classification to remove ice
contaminants, aggregates, and poorly defined particles.

e Ab Initio 3D Reconstruction:

o Generate an initial 3D model from a subset of the best 2D class averages using an ab
initio reconstruction algorithm.

o 3D Classification and Refinement:

o

Perform 3D classification to sort particles into homogenous conformational classes.

[¢]

Select the particles from the best class representing the intact MRGPRX1-Gg complex.

o

Perform 3D auto-refinement of this particle set to obtain a high-resolution 3D map.

[e]

Apply post-processing techniques, including B-factor sharpening, to enhance the map
quality.

e Model Building and Validation:
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o Build an atomic model into the cryo-EM density map using software like Coot.
o Refine the model using programs such as Phenix or Refmac5.

o Validate the final model for stereochemistry and fit to the map.

Functional Assays

This assay measures the interaction between the Ga and Gy subunits upon receptor

activation.
Protocol:
e Cell Culture and Transfection:
o Seed HEK293T cells in 96-well plates.

o Co-transfect the cells with plasmids encoding MRGPRX1, Gaq, Gf3, and Gy subunits
fused to BRET pairs (e.g., Renilla luciferase and Venus).

e Assay Performance:

[¢]

24-48 hours post-transfection, wash the cells with assay buffer.

[e]

Add the BRET substrate (e.g., coelenterazine h).

[e]

Add agonist 1 at various concentrations.

o

Measure the luminescence and fluorescence signals using a plate reader.
o Data Analysis:
o Calculate the BRET ratio (acceptor emission / donor emission).

o Plot the change in BRET ratio against the agonist concentration to determine the ECso
value.

Visualizations
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MRGPRX1 Signaling Pathway
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Caption: MRGPRX1 Gg-mediated signaling pathway.

Cryo-EM Structure Determination Workflow
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Caption: Workflow for cryo-EM structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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